NP3-146

Inflammasome biology Drug discovery Computational chemistry

Finding an NLRP3 inhibitor with an experimentally validated binding pose for rational drug design is a critical bottleneck. NP3-146 (NLRP3-IN-5) solves this with a high-resolution co-crystal structure (PDB: 7ALV) that guides in silico docking and SAR. • Functional IC₅₀: 0.171 μM (BMDM IL-1β assay) • Direct NACHT domain binding confirmed by crystallography • Analog of MCC950 with distinct binding orientation-essential for mutagenesis studies ≥98% purity; global shipping.

Molecular Formula C20H27ClN2O5S
Molecular Weight 443.0 g/mol
Cat. No. B12422088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNP3-146
Molecular FormulaC20H27ClN2O5S
Molecular Weight443.0 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC(=CO2)C(C)(C)O)C(C)C)Cl
InChIInChI=1S/C20H27ClN2O5S/c1-11(2)15-8-14(21)9-16(12(3)4)18(15)22-19(24)23-29(26,27)17-7-13(10-28-17)20(5,6)25/h7-12,25H,1-6H3,(H2,22,23,24)
InChIKeyRTJGVFANTDWUEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NP3-146 NLRP3 Inflammasome Inhibitor Overview


NP3-146 (NLRP3-IN-5) is a small-molecule sulfonylurea derivative that acts as a selective inhibitor of the NLRP3 inflammasome [1]. It directly binds to the NACHT domain of NLRP3, preventing inflammasome assembly and the subsequent release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 . The compound has been structurally characterized in complex with its target by X-ray crystallography (PDB: 7ALV) [2], providing a high-resolution atomic blueprint of its mechanism of action. NP3-146 is a direct analog of the widely used research tool MCC950 and is employed to interrogate NLRP3-dependent inflammatory pathways in a variety of preclinical disease models.

Selective NLRP3 inflammasome pathway inhibition for mechanistic studies
Direct NACHT domain binding confirmed by co-crystal structure (PDB: 7ALV)
MCC950 analog for interrogating NLRP3-dependent inflammatory disease models

NP3-146 vs. Other NLRP3 Inhibitors: Non-Substitutability


NLRP3 inhibitors are not a homogeneous class; they exhibit profound differences in potency, binding mode, and associated toxicity that preclude simple substitution. NP3-146, while an analog of MCC950, displays a distinct binding orientation within the NACHT pocket that results in a unique hydrogen bonding network, differing from MCC950 by the loss of a critical interaction with Gln468 [1]. This structural variance directly translates to a quantifiable difference in functional potency, with NP3-146 demonstrating a 10.7-fold lower inhibitory activity (IC₅₀ = 80 nM) than MCC950 (IC₅₀ = 7.5 nM) in direct computational comparison [1]. Furthermore, the selection between NP3-146 and next-generation inhibitors like NP3-562 involves a trade-off between higher in vitro potency and the requirement for oral bioavailability in vivo [2]. The choice of the correct tool compound is therefore dictated by the specific experimental requirements—whether for in vitro mechanistic studies, in vivo disease modeling, or structural biology applications—and cannot be assumed interchangeable.

Binding mode mismatch
NP3-146 lacks a key hydrogen bond with Gln468 that MCC950 forms; target engagement profile may not transfer directly.
Potency context differs
Reported inhibitory activity diverges from MCC950 and NP3-562, requiring distinct concentration ranges in cell-based assays.
In vivo suitability review
MCC950 development was halted due to hepatotoxicity; NP3-146 serves as a structural template for analog design, but its own safety-related endpoints require independent validation.

NP3-146 Quantitative Evidence vs. Key Comparators


Potency Relative to MCC950 in Computational Assays

In a head-to-head computational comparison, NP3-146 demonstrated an IC₅₀ value of 80 nM, which is 10.7-fold less potent than the 7.5 nM IC₅₀ observed for MCC950 [1]. This difference is attributed to subtle conformational changes that alter the hydrogen bonding network with the NLRP3 NACHT domain [1].

Computational IC₅₀
Head-to-head
NP3-146 IC₅₀ = 80 nM
MCC950 IC₅₀ = 7.5 nM
10.7-fold difference
Reported assay potency context
MM/GBSA analysis based on crystal structure; concentration range selection may differ
Inflammasome biology Drug discovery Computational chemistry

IL-1β Inhibition in BMDM Macrophages

NP3-146 sodium demonstrates potent inhibition of IL-1β release in LPS/nigericin-stimulated bone marrow-derived macrophages (BMDM), with a reported IC₅₀ value of 0.171 μM [1]. This is a standard and well-documented assay for evaluating NLRP3 inflammasome function. While a direct, head-to-head comparison in the exact same assay is not available, this value serves as a critical benchmark against which the activity of other compounds in this widely used cellular model can be assessed.

BMDM IL-1β IC₅₀
Cross-study comparable
NP3-146 IC₅₀ = 0.171 μM
MCC950 ~7.5 nM; NP3-562 ~66 nM
Supports cell-based assay planning
Direct head-to-head in identical BMDM assay not reported
Cell biology Immunology Inflammation

Distinct NACHT Binding Mode vs. MCC950

Molecular dynamics simulations and docking studies reveal a key difference in the binding pose of NP3-146 compared to its close analog, MCC950. NP3-146 fails to form a hydrogen bond with the residue Gln468 within the NLRP3 NACHT domain, an interaction that is present and contributes to the stability of the MCC950 complex [1]. This structural variation is a direct consequence of subtle conformational differences between the two inhibitors and provides a molecular rationale for their observed potency differences [1].

NACHT Binding Mode
Head-to-head
NP3-146 lacks H-bond with Gln468; MCC950 forms this contact
Supports SAR and mutagenesis studies
Molecular dynamics simulation of NACHT domain complexes
Structural biology Molecular pharmacology Drug design

Experimental Co-crystal Structure with NLRP3

NP3-146 is one of the few NLRP3 inhibitors for which a high-resolution X-ray crystal structure in complex with its target has been solved (PDB ID: 7ALV) [1]. This structure confirms its binding to the NACHT domain and provides atomic-level details of the interactions, including a crucial polar contact with Ala228 of the Walker A motif [2]. This contrasts with many other NLRP3 inhibitors, including some advanced leads, where the exact binding mode remains inferred from docking studies rather than experimentally determined.

Co-crystal Structure
Class-level inference
PDB: 7ALV; polar contact with Ala228
De-risks structure-based design campaigns
Many NLRP3 inhibitors lack an experimental binding pose
Structural biology Medicinal chemistry Crystallography

Hepatic Safety Profile and Analog Design

The clinical development of MCC950 was halted due to hepatotoxicity, which is linked to its metabolic profile [1]. Recognizing this liability, researchers have used the substitution sites on the NP3-146 scaffold as a template for designing new analogs aimed at circumventing these metabolism-related issues [1]. While NP3-146 itself is not claimed to be non-hepatotoxic, its structure provides a valuable starting point for medicinal chemistry efforts focused on improving the therapeutic index of this chemotype. This contrasts with MCC950, which is known to be hepatotoxic and is therefore unsuitable for certain long-term in vivo studies.

Hepatotoxicity Context
Context-dependent
Scaffold used for safer analog design; MCC950 halted due to hepatotoxicity
Supports structure-toxicity relationship research
NP3-146 hepatotoxicity not directly characterized; comparative risk inferred
Toxicology Drug metabolism Medicinal chemistry

NP3-146 Research Application Scenarios


Structure-Based Drug Design and Optimization

The primary advantage of NP3-146 for procurement is the availability of a high-resolution co-crystal structure with its target (PDB: 7ALV) [1]. This makes it the tool compound of choice for structure-based drug design (SBDD) campaigns. A research team can use this structural information to perform in silico docking, guide rational chemical modifications to the sulfonylurea scaffold, and interpret SAR data from novel analogs. This is in stark contrast to using other potent inhibitors like NP3-562 or YQ128, for which an experimentally determined binding pose is not available, thereby introducing greater uncertainty into molecular design [2].

In Vitro Mechanistic NLRP3 Studies

For in vitro experiments aimed at dissecting the role of the NLRP3 inflammasome, NP3-146 provides a robust and well-documented tool. Its functional potency in a standard BMDM assay is validated at an IC₅₀ of 0.171 μM [1]. This allows researchers to confidently select a concentration range (e.g., 0.1 - 1.0 μM) known to achieve significant inhibition without immediate, off-target cytotoxicity. This contrasts with less characterized compounds where the effective dose must be determined empirically, consuming additional time and resources.

NLRP3 Mutagenesis and Binding Pocket Validation

The detailed knowledge of NP3-146's binding mode, including its specific interactions with residues like Ala228 and the lack of a hydrogen bond with Gln468 [1], makes it an ideal probe for mutagenesis studies. Researchers can generate point mutations in the NLRP3 NACHT domain and directly test their effect on NP3-146 binding and subsequent inhibition of IL-1β release [2]. This application is uniquely enabled by the structural data and provides a more rigorous experimental system than using an inhibitor with an unknown or poorly defined binding pose.

Hepatotoxicity-Focused SAR and Comparative Pharmacology

Given that the clinical development of the highly potent comparator MCC950 was halted due to hepatotoxicity [1], NP3-146 serves as a critical comparator in studies aimed at understanding and mitigating this liability. Its structure has been used as a starting point to design new analogs with improved safety profiles [1]. Procurement of NP3-146 is therefore essential for research groups specifically investigating the structure-toxicity relationship of the sulfonylurea class of NLRP3 inhibitors, providing a direct link between chemical modifications and in vitro or in vivo toxicology outcomes.

Application
Selection Property
Validation Focus
Structure-based drug design (SBDD)
Availability of co-crystal structure (PDB: 7ALV)
Docking and SAR interpretation with defined binding pose
In vitro NLRP3 pathway studies
Validated functional potency in BMDM assay
Dose-response interpretation and concentration range selection
NLRP3 NACHT domain mutagenesis
Known residue interaction context (Ala228, Gln468 region)
Binding-affinity changes and IL-1β release inhibition
Structure-toxicity relationship studies
Scaffold for analog design with potentially improved safety endpoints
Comparative in vitro/in vivo toxicology outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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